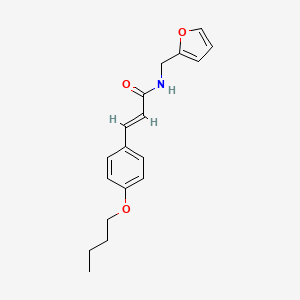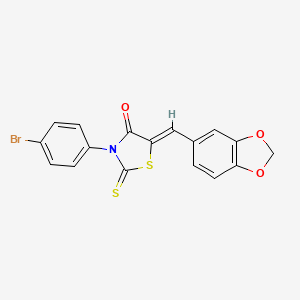![molecular formula C25H21NO2S2 B4687517 3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687517.png)
3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as MBT-TAZ, is a thiazolidinone derivative that has been extensively researched due to its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.
Mechanism of Action
The mechanism of action of 3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It also modulates the GABAergic system by enhancing the activity of GABA receptors. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the GABAergic system. Furthermore, this compound has been shown to have potent antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This compound can be used to study various signaling pathways and their modulation. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the antitumor activity of this compound could be further explored, and its potential use in combination with other anticancer agents could be investigated. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Scientific Research Applications
3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the GABAergic system. Furthermore, this compound has been shown to have potent antitumor activity against various cancer cell lines.
properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S2/c1-18-6-5-9-21(14-18)17-28-22-12-10-19(11-13-22)15-23-24(27)26(25(29)30-23)16-20-7-3-2-4-8-20/h2-15H,16-17H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDHKVILQKJDDX-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4687437.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4687440.png)
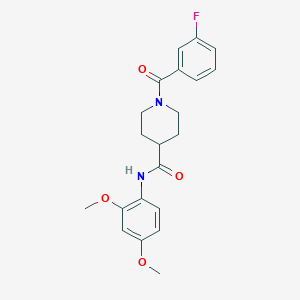
![methyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4687454.png)

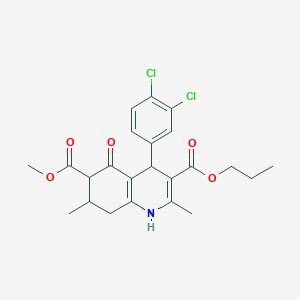
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![5-benzylidene-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4687488.png)
![3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4687495.png)
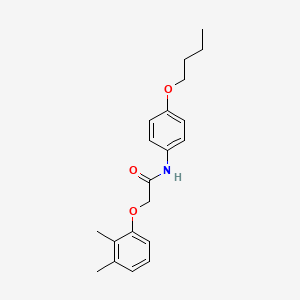
![3-phenyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687505.png)
